molecular formula C26H22FN5O3 B11277968 N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B11277968
M. Wt: 471.5 g/mol
InChI Key: CGTVNZOXXUHSFB-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide features a fused triazoloquinazolinone core substituted with a 4-fluorobenzyl group at position 4 and an acetamide moiety linked to a 3,5-dimethylphenyl group. This structure combines a heterocyclic framework with fluorinated and aromatic substituents, which are strategically designed to enhance binding affinity and pharmacokinetic properties. Synthetic routes for analogous triazole derivatives involve condensation reactions between amino-triazoles and substituted aldehydes under acidic conditions, as demonstrated in studies on triazole-quinazoline hybrids . The fluorine atom and dimethylphenyl group are critical for modulating lipophilicity and metabolic stability, making the compound a candidate for therapeutic applications such as enzyme inhibition or antimicrobial activity .

Properties

Molecular Formula

C26H22FN5O3

Molecular Weight

471.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide

InChI

InChI=1S/C26H22FN5O3/c1-16-11-17(2)13-20(12-16)28-23(33)15-31-26(35)32-22-6-4-3-5-21(22)24(34)30(25(32)29-31)14-18-7-9-19(27)10-8-18/h3-13H,14-15H2,1-2H3,(H,28,33)

InChI Key

CGTVNZOXXUHSFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the fluorobenzyl group and the acetamide moiety. Common reagents and conditions include:

    Formation of Triazoloquinazoline Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.

    Acetamide Formation: The final step may involve the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

The compound N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications, supported by case studies and data tables.

Chemical Properties and Structure

The compound belongs to a class of triazoloquinazoline derivatives, characterized by a unique molecular structure that includes a triazole ring fused to a quinazoline system. Its molecular formula is C_{20}H_{22FN_5O_3 with a molecular weight of approximately 439.5 g/mol. The presence of functional groups such as the dimethylphenyl and fluorobenzyl moieties contributes to its biological activity.

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives of triazoloquinazolines exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tyrosine kinases involved in tumor growth and metastasis, making them potential candidates for targeted cancer therapies .

Case Study: Inhibition of Tyrosine Kinases

A notable study demonstrated that triazoloquinazoline derivatives effectively inhibit receptor tyrosine kinases such as c-Kit and PDGF-R, which are implicated in several neoplastic diseases including leukemia. The mechanism involves blocking the ATP-binding site of these kinases, thereby preventing their activation and subsequent signaling pathways that promote cancer cell proliferation .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. The compound's structure suggests potential activity against bacterial and fungal pathogens. Research has indicated that similar compounds exhibit broad-spectrum antimicrobial activity, which could be further explored for therapeutic use in treating infections .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsResultsReference
AnticancerTriazoloquinazoline derivativesInhibition of c-Kit and PDGF-R
AntimicrobialRelated quinazoline compoundsBroad-spectrum activity against pathogens
Enzyme InhibitionVarious derivativesEffective against specific enzyme targets

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Synthesis of precursorStarting from 3,5-dimethylphenyl85%
Formation of triazoleReaction with appropriate azole75%
Final acetamide productAcetylation under controlled conditions90%

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signaling pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Core Heterocycle Differences

  • Quinazolinone (CAS 477318-80-2): Lacking the triazole ring, this core may exhibit reduced conformational rigidity, impacting target selectivity .

Substituent Effects

  • Fluorobenzyl vs.
  • Acetamide Linkers : The N-(3,5-dimethylphenyl)acetamide group in the target compound and CAS 477318-80-2 suggests a shared focus on optimizing steric bulk for receptor interaction, whereas the 2-fluorobenzyl group in ’s compound may alter binding orientation .

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound with potential biological activities. This article delves into its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C22H19FN2O3
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 899949-74-7
PropertyValue
Molecular FormulaC22H19FN2O3
Molecular Weight410.5 g/mol
CAS Number899949-74-7

Anticancer Properties

Recent studies have highlighted the potential of compounds within the quinazoline and triazole families as anticancer agents. This compound has been investigated for its inhibitory effects on various cancer cell lines.

Case Study : In a study examining the compound's effects on Polo-like kinase 1 (Plk1), a mitotic target in cancer therapy, it was found that derivatives of similar structural frameworks showed significant inhibition of Plk1 activity. The structure-activity relationship (SAR) indicated that modifications at the side chains could enhance potency and selectivity against cancer cells .

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. In vitro tests demonstrated its ability to inhibit bacterial growth effectively. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Research Findings : A study reported that compounds with similar triazole structures exhibited high inhibition constants against pathogenic bacteria. The presence of fluorine in the benzyl group may enhance lipophilicity and cellular uptake .

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of this compound suggest potential applications in treating neurodegenerative diseases. It was observed to reduce oxidative stress markers in neuronal cell cultures.

Experimental Evidence : In vitro assays indicated that the compound could protect against apoptosis induced by oxidative stress, suggesting its role as an antioxidant .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Kinase Activity : By targeting specific kinases involved in cell proliferation.
  • Antioxidant Activity : Reducing reactive oxygen species (ROS) levels.
  • Disruption of Bacterial Metabolism : Impeding essential bacterial functions.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of Plk1; reduced cell proliferation
AntimicrobialEffective against various bacterial strains
NeuroprotectiveReduction in oxidative stress-induced apoptosis

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